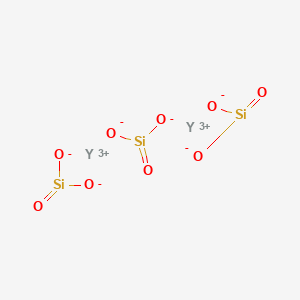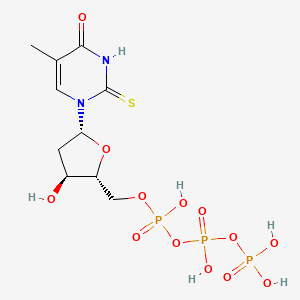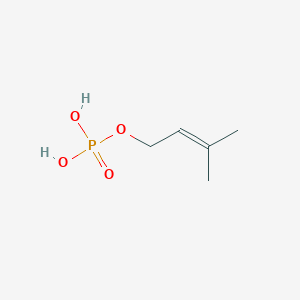
Nervonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nervonamide is a primary fatty amide resulting from the formal condensation of the carboxy group of (15Z)-tetracosenoic acid with ammonia. It derives from a (15Z)-tetracosenoic acid.
Scientific Research Applications
Advances in Research on Nervonic Acid
Nervonic acid is a core natural ingredient with special biological functions in brain nerve cells and tissues, crucial for human health, especially brain health. It plays a significant role in the prevention and treatment of various encephalopathies, including multiple sclerosis, adrenoleukodystrophy, Zellweger syndrome, Alzheimer's disease, and more (Liu, 2014).
Nervonic Acid Production in Plants
Nervonic acid (NA) is a very-long-chain monounsaturated fatty acid, essential for brain development. The development of NA-enriched plant oil as feedstocks for studying NA's biological functions is encouraged. NA biosynthesis and assembly, resources from plants, and genetic engineering of NA biosynthesis in oil crops have been focused on, highlighting prospects for NA application in nutraceutical, pharmaceutical, and chemical industries (Fang Liu et al., 2021).
Mini Review of Nervonic Acid
This review emphasizes NA's sources, including oil crop seeds, oil-producing microalgae, and other microorganisms. Its functionality includes treatments for demyelinating diseases and acquired immunodeficiency syndrome, and prediction of mortality due to cardiovascular diseases and chronic kidney disease (Qi Li et al., 2019).
Seed Oil Content and Fatty Acid Composition in Acer Species
This study identifies and analyzes NA-containing Acer species as potential NA resource plants. NA was detected in all samples, but the content varied significantly among species. This research is crucial for guiding subsequent species breeding programs for NA production (Xing He et al., 2020).
Properties
Molecular Formula |
C24H47NO |
|---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
(Z)-tetracos-15-enamide |
InChI |
InChI=1S/C24H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H2,25,26)/b10-9- |
InChI Key |
FXUDPARCGRIVON-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1253998.png)

![2,3-Dihydroxy-5-propyl-1a,2,3,5,6,7a-hexahydrooxireno[2,3-g]isochromen-7-one](/img/structure/B1254001.png)









